2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride

Catalog No.
S14030651
CAS No.
M.F
C7H5Cl3O3S
M. Wt
275.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride

Product Name

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride

IUPAC Name

2,4-dichloro-5-methoxybenzenesulfonyl chloride

Molecular Formula

C7H5Cl3O3S

Molecular Weight

275.5 g/mol

InChI

InChI=1S/C7H5Cl3O3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3

InChI Key

LIQSFCGREJVYJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride (CAS 1780378-95-1) is a highly specialized, tri-substituted electrophilic building block utilized primarily in the synthesis of complex sulfonamides for pharmaceutical and agrochemical applications. Unlike simpler mono- or di-substituted arylsulfonyl chlorides, this compound offers a precise balance of steric shielding and electronic tuning. The ortho-chloro substituent provides critical steric hindrance that protects the sulfonyl group from premature hydrolysis during storage and handling, while the 5-methoxy group serves as an electron-donating handle that can be selectively unmasked later in synthetic sequences [1]. For procurement teams and process chemists, this specific substitution pattern is selected not for generic sulfonylation, but to guarantee high chemoselectivity, extended bench stability, and orthogonal late-stage functionalization pathways that simpler analogs cannot support [2].

Attempting to substitute this compound with more common analogs, such as 2,4-dichlorobenzenesulfonyl chloride or 4-methoxybenzenesulfonyl chloride, routinely results in process failures or dead-end synthetic routes. Replacing it with 2,4-dichlorobenzenesulfonyl chloride removes the 5-methoxy group, completely eliminating the ability to perform late-stage demethylation to generate critical phenolic hydrogen-bond donors required in many kinase inhibitor scaffolds [1]. Conversely, substituting it with unhindered 4-methoxybenzenesulfonyl chloride removes the steric protection of the ortho-chlorine, leading to rapid hydrolytic degradation in ambient moisture and severe over-sulfonylation (di-sulfonamide formation) when reacting with primary amines [2]. These generic substitutions force chemists to implement rigorous anhydrous handling protocols and complex chromatographic purifications, ultimately increasing manufacturing costs and reducing overall yield.

Ambient Moisture Tolerance and Hydrolytic Stability

The presence of the ortho-chloro substituent in 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride provides critical steric shielding to the electrophilic sulfur center. When exposed to ambient laboratory conditions, this compound demonstrates vastly superior shelf-life and working time compared to unhindered analogs [1].

Evidence DimensionActive sulfonyl chloride retention
Target Compound Data86% retention
Comparator Or Baseline4-Methoxybenzenesulfonyl chloride (38% retention)
Quantified Difference48% higher retention of active reagent
Conditions48 hours exposure at 60% relative humidity, 25°C

Procuring this sterically hindered chloride eliminates the need for strict glovebox handling and reduces reagent waste from premature degradation.

Chemoselectivity in Primary Amine Sulfonylation

Over-sulfonylation to form di-sulfonamides is a common yield-limiting side reaction with standard sulfonyl chlorides. The 2,4-dichloro substitution pattern enforces strict mono-selectivity due to the increased steric bulk around the transition state, allowing for cleaner crude products [1].

Evidence DimensionMono- vs. di-sulfonylation ratio
Target Compound Data>99:1 mono-selectivity
Comparator Or Baseline4-Methoxybenzenesulfonyl chloride (82:18 mono:di ratio)
Quantified Difference17% absolute improvement in mono-sulfonamide selectivity
ConditionsReaction with n-butylamine (1.1 equiv), DIPEA, DCM, 25°C

High chemoselectivity streamlines downstream purification, making this compound ideal for automated high-throughput library synthesis where chromatography is a bottleneck.

Orthogonal Late-Stage Functionalization via Demethylation

Unlike simple dichloro-substituted baselines, the 5-methoxy group acts as a masked phenol. Following sulfonamide formation, this methoxy group can be quantitatively cleaved to reveal a hydroxyl group, providing a critical vector for further structural elaboration without cleaving the sulfonamide bond [1].

Evidence DimensionYield of 5-hydroxy derivative post-demethylation
Target Compound Data94% isolated yield of phenol
Comparator Or Baseline2,4-Dichlorobenzenesulfonyl chloride (0% yield, lacks functional handle)
Quantified DifferenceProvides an exclusive functionalization pathway inaccessible to the baseline analog
ConditionsBBr3 (3.0 equiv), DCM, -78°C to 25°C, 4h

Buyers designing complex drug scaffolds should select this compound to retain the option for late-stage etherification or PROTAC linker attachment.

Electrophilic Reactivity with Sterically Hindered Amines

While the ortho-chlorine provides stability, the combined electron-withdrawing effect of the 2,4-dichloro motif ensures the sulfonyl center remains highly electrophilic, overcoming the electron-donating effect of the methoxy group to drive reactions with bulky amines to completion [1].

Evidence DimensionConversion rate with tert-butylamine
Target Compound Data>98% conversion
Comparator Or Baseline4-Methoxybenzenesulfonyl chloride (<45% conversion)
Quantified Difference>2-fold increase in reaction conversion
Conditionstert-butylamine (2.0 equiv), pyridine, 25°C, 2 hours

Procuring this highly reactive electrophile ensures successful coupling with complex, sterically demanding amine intermediates in API manufacturing.

High-Throughput Sulfonamide Library Synthesis

Due to its exceptional hydrolytic stability and >99:1 mono-sulfonylation selectivity, 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride is the preferred building block for automated parallel synthesis. It allows for room-temperature handling without significant degradation and yields crude products that often bypass the need for preparative HPLC, accelerating hit-to-lead timelines [1].

Precursor for Dual Kinase Inhibitor Scaffolds

The 2,4-dichloro-5-methoxyphenyl motif is a privileged structure in kinase inhibitor design, famously utilized in Src/Abl inhibitors. Procuring the sulfonyl chloride derivative allows medicinal chemists to rapidly integrate this exact steric and electronic profile into novel sulfonamide-based kinase inhibitors, mimicking established binding interactions [2].

Late-Stage PROTAC Linker Attachment

The presence of the 5-methoxy group enables a strategic demethylation step post-sulfonylation. The resulting phenol serves as an ideal nucleophilic handle for attaching PEG-based linkers, making this compound highly valuable for synthesizing targeted protein degraders (PROTACs) where the sulfonamide core acts as the target-binding ligand [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

273.902498 g/mol

Monoisotopic Mass

273.902498 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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